molecular formula C8H11F2N3O2 B2427958 4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1352201-48-9

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2427958
CAS No.: 1352201-48-9
M. Wt: 219.192
InChI Key: BSQPXVXGIKGPLK-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a pyrazole ring, an amino group, and a tetrahydrofuran moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the tetrahydrofuran moiety: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-carboxaldehyde under reductive conditions.

    Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It may be investigated as a potential drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: This compound is structurally similar but differs in the position of the carboxamide group.

    4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound lacks the hydrochloride salt form.

Uniqueness

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride, with the CAS number 1352201-48-9, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

The molecular formula of this compound is C10H16N4O2C_{10}H_{16}N_4O_2, and it has a molecular weight of 224.26 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Common Name4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
CAS Number1352201-48-9
Molecular FormulaC₁₀H₁₆N₄O₂
Molecular Weight224.26 g/mol

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including our compound of interest, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). For instance, compounds derived from pyrazoles demonstrated GI50 values indicating effective growth inhibition at concentrations as low as 3.79 µM for MCF7 cells .
  • Mechanism of Action :
    • The anticancer properties may be attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. Some pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of active research. Pyrazoles have been shown to modulate inflammatory pathways and reduce cytokine production.

  • Inflammation Models :
    • Animal models treated with pyrazole derivatives exhibited reduced inflammation markers, suggesting that these compounds can effectively mitigate inflammatory responses .

Case Study 1: Cytotoxicity Assessment

In a study by Wei et al., various pyrazole derivatives were screened for their cytotoxic effects on A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, showcasing the potential for further development in cancer therapy .

Case Study 2: Mechanistic Insights

Xia et al. explored the apoptotic effects of a specific pyrazole derivative, which led to significant cell death in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Properties

IUPAC Name

4-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7;/h6-7H,2-5,11H2,1H3,(H,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVTYFRTKALYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2CCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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